2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine 2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15905680
InChI: InChI=1S/C6H3ClIN3/c7-6-9-2-4-3(11-6)1-5(8)10-4/h1-2,10H
SMILES:
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol

2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine

CAS No.:

Cat. No.: VC15905680

Molecular Formula: C6H3ClIN3

Molecular Weight: 279.46 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine -

Specification

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
IUPAC Name 2-chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine
Standard InChI InChI=1S/C6H3ClIN3/c7-6-9-2-4-3(11-6)1-5(8)10-4/h1-2,10H
Standard InChI Key NSMDYDUZSPZRMS-UHFFFAOYSA-N
Canonical SMILES C1=C(NC2=CN=C(N=C21)Cl)I

Introduction

Chemical Structure and Identification

Core Structure and Substituent Effects

The pyrrolo[3,2-d]pyrimidine scaffold consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring. In 2-chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine, the chlorine atom occupies position 2 of the pyrimidine ring, while iodine substitutes position 6 . This arrangement creates distinct electronic effects: the electron-withdrawing chlorine enhances the electrophilicity of adjacent carbon atoms, while the bulky iodine atom introduces steric hindrance, potentially affecting binding interactions in biological systems .

The SMILES notation C1=C(NC2=CN=C(N=C21)Cl)I\text{C1=C(NC2=CN=C(N=C21)Cl)I} accurately represents the connectivity, highlighting the fused rings and halogen placements . The InChIKey NSMDYDUZSPZRMS-UHFFFAOYSA-N serves as a unique identifier for database searches .

Table 1: Key Computed Properties of 2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine

PropertyValueMethod/Source
Molecular Weight279.46 g/molPubChem 2.1
XLogP3-AA (Lipophilicity)2.1XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bonds0Cactvs 3.4.8.18
Exact Mass278.90602 DaPubChem 2.1

Synthesis and Modifications

Synthetic Routes

While no direct synthesis protocol for 2-chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine is documented in the retrieved sources, analogous compounds suggest a multi-step strategy:

  • Core Formation: Construct the pyrrolo[3,2-d]pyrimidine skeleton via cyclization reactions, such as the palladium-catalyzed coupling of iodopyrimidines with alkynes .

  • Halogenation: Introduce chlorine and iodine via electrophilic substitution or metal-halogen exchange. For example, bromination of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine using N\text{N}-bromosuccinimide (NBS) in tetrahydrofuran (THF) achieves regioselective substitution at position 7 . Adapting this method with iodine sources could yield the 6-iodo derivative.

Derivative Synthesis

The carboxylic acid intermediate (e.g., from ester hydrolysis) enables amide coupling with aromatic amines, a strategy used in RET kinase inhibitor development . Such modifications could tailor the compound’s solubility and target affinity.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

With an XLogP3-AA of 2.1, the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The absence of rotatable bonds (Rotatable Bond Count=0\text{Rotatable Bond Count} = 0) suggests rigidity, which may enhance binding specificity but reduce metabolic flexibility .

Spectroscopic Characteristics

While experimental spectral data are unavailable, computational models predict:

  • IR Spectroscopy: Stretching vibrations for N-H\text{N-H} (~3400 cm1^{-1}), C-Cl\text{C-Cl} (~750 cm1^{-1}), and C-I\text{C-I} (~500 cm1^{-1}) .

  • NMR: Downfield shifts for H-5 and H-7 due to electron-withdrawing halogens .

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